molecular formula C12H18BrN3O B2588607 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2415510-21-1

1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B2588607
M. Wt: 300.2
InChI Key: STZBADOAZUOPID-UHFFFAOYSA-N
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Description

The compound appears to contain a bromopyrazole group, an azetidine ring, and a dimethylpropanone group . Bromopyrazoles are a class of compounds that have been studied for various applications, including as building blocks in organic synthesis . Azetidines are four-membered heterocyclic compounds that are also used in organic synthesis . Dimethylpropanone is a type of ketone, which is a functional group characterized by a carbonyl group (C=O) bonded to two other carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromopyrazole group, the azetidine ring, and the dimethylpropanone group . The bromopyrazole group would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bromopyrazole group, which could undergo various reactions . The azetidine ring might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . The presence of the bromopyrazole group, the azetidine ring, and the dimethylpropanone group would all contribute to its properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-12(2,3)11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZBADOAZUOPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-dimethylpropan-1-one

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